1-(2-Butoxyethyl)-1h-1,2,3-triazol-4-amine

Catalog No.
S14160149
CAS No.
M.F
C8H16N4O
M. Wt
184.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Butoxyethyl)-1h-1,2,3-triazol-4-amine

Product Name

1-(2-Butoxyethyl)-1h-1,2,3-triazol-4-amine

IUPAC Name

1-(2-butoxyethyl)triazol-4-amine

Molecular Formula

C8H16N4O

Molecular Weight

184.24 g/mol

InChI

InChI=1S/C8H16N4O/c1-2-3-5-13-6-4-12-7-8(9)10-11-12/h7H,2-6,9H2,1H3

InChI Key

HTXARWYYTAXGJI-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCN1C=C(N=N1)N

1-(2-Butoxyethyl)-1H-1,2,3-triazol-4-amine is a synthetic organic compound belonging to the triazole family, characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms. The compound features a butoxyethyl substituent at the first position of the triazole ring and an amine group at the fourth position. This structure contributes to its unique properties and potential applications in various fields, particularly in medicinal chemistry.

The chemical reactivity of 1-(2-butoxyethyl)-1H-1,2,3-triazol-4-amine includes:

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially forming carboxylic acids or ketones.
  • Reduction: Reduction can occur with lithium aluminum hydride or sodium borohydride, yielding amines or alcohols.
  • Substitution Reactions: The butoxyethyl group can participate in nucleophilic substitution reactions with various nucleophiles such as amines or thiols.

The specific conditions for these reactions typically involve the use of bases or acidic media depending on the nature of the reaction being conducted.

Research indicates that 1-(2-butoxyethyl)-1H-1,2,3-triazol-4-amine exhibits notable biological activities. Triazole derivatives are often investigated for their antimicrobial and antifungal properties. The presence of the triazole ring is crucial as it can interact with biological targets, such as enzymes and receptors. For instance, compounds with similar structures have demonstrated efficacy against various bacterial strains and fungi, suggesting that this compound may also possess similar bioactivity.

The synthesis of 1-(2-butoxyethyl)-1H-1,2,3-triazol-4-amine can be achieved through several methods:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method involves reacting an azide with an alkyne in the presence of a copper catalyst. The reaction conditions typically require mild temperatures and may utilize reducing agents to facilitate the reaction.

    Example Reaction:
    Alkyne+AzideCu catalystTriazole\text{Alkyne}+\text{Azide}\xrightarrow{\text{Cu catalyst}}\text{Triazole}
  • One-Pot Synthesis: A more efficient approach where all reactants are combined in a single reaction vessel. This method minimizes purification steps and maximizes yield.
  • Alternative Routes: Other synthetic routes may involve different nitrogen sources or coupling reactions that lead to the formation of the triazole ring.

1-(2-Butoxyethyl)-1H-1,2,3-triazol-4-amine has potential applications across various domains:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting infections and cancers due to its biological activity.
  • Agricultural Chemistry: It may serve as an intermediate in synthesizing agrochemicals.
  • Material Science: The compound could be utilized in creating polymers or coatings due to its unique chemical properties.

Interaction studies involving 1-(2-butoxyethyl)-1H-1,2,3-triazol-4-amine focus on its binding affinity with biological macromolecules. Investigations typically assess how the compound interacts with enzymes or receptors that are crucial for various biological processes. These studies are vital for understanding its mechanism of action and potential therapeutic applications.

Several compounds share structural similarities with 1-(2-butoxyethyl)-1H-1,2,3-triazol-4-amine. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypeBiological ActivityUnique Features
1-(2-Ethylhexyl)-1H-1,2,3-triazol-4-amineTriazoleAntimicrobialLarger alkyl group enhances lipophilicity
1-(Phenyl)-1H-1,2,3-triazol-4-amineTriazoleAntifungalAromatic ring increases stability
4-Amino-1H-1,2,3-triazoleTriazoleAntibacterialLacks substituent at position one
5-(4-Chlorophenyl)-1H-1,2,3-triazoleTriazoleAnticancerHalogen substitution increases reactivity

Uniqueness

The unique combination of a butoxyethyl group and an amine functional group in 1-(2-butoxyethyl)-1H-1,2,3-triazol-4-amine potentially enhances its solubility and biological activity compared to other triazoles. This structural feature may allow for better interaction with biological targets and improve pharmacokinetic properties.

XLogP3

0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

184.13241115 g/mol

Monoisotopic Mass

184.13241115 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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